molecular formula C13H18N4S B6461714 2-(butylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine CAS No. 2548995-17-9

2-(butylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine

Cat. No.: B6461714
CAS No.: 2548995-17-9
M. Wt: 262.38 g/mol
InChI Key: NBGYIFPIPMLEFT-UHFFFAOYSA-N
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Description

2-(butylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This particular compound features a butylsulfanyl group at position 2 and a 3,5-dimethyl-1H-pyrazol-1-yl group at position 3 of the pyrazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine typically involves the following steps:

    Formation of the pyrazine ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.

    Introduction of the butylsulfanyl group: The butylsulfanyl group can be introduced via nucleophilic substitution reactions, where a butylthiol reacts with a halogenated pyrazine derivative.

    Attachment of the 3,5-dimethyl-1H-pyrazol-1-yl group: This step involves the reaction of a pyrazine derivative with 3,5-dimethyl-1H-pyrazole under suitable conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(butylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced under suitable conditions to form dihydropyrazines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazines.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

2-(butylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(butylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine depends on its specific application:

    Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation.

    Chemical Reactions: The presence of the butylsulfanyl and 3,5-dimethyl-1H-pyrazol-1-yl groups can influence the reactivity of the pyrazine ring, making it more susceptible to certain types of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-(methylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.

    2-(butylsulfanyl)-3-(1H-pyrazol-1-yl)pyrazine: Similar structure but without the 3,5-dimethyl groups on the pyrazole ring.

    2-(butylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness

2-(butylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is unique due to the specific combination of the butylsulfanyl and 3,5-dimethyl-1H-pyrazol-1-yl groups attached to the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-butylsulfanyl-3-(3,5-dimethylpyrazol-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4S/c1-4-5-8-18-13-12(14-6-7-15-13)17-11(3)9-10(2)16-17/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGYIFPIPMLEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC=CN=C1N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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